1,3-Dimethyl 2-[3-cyano-5-(trifluoromethyl)pyridin-2-yl]propanedioate
Description
Properties
IUPAC Name |
dimethyl 2-[3-cyano-5-(trifluoromethyl)pyridin-2-yl]propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2O4/c1-20-10(18)8(11(19)21-2)9-6(4-16)3-7(5-17-9)12(13,14)15/h3,5,8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJGFKRBBQGSZLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=C(C=C(C=N1)C(F)(F)F)C#N)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601129465 | |
| Record name | Propanedioic acid, 2-[3-cyano-5-(trifluoromethyl)-2-pyridinyl]-, 1,3-dimethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601129465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2055119-00-9 | |
| Record name | Propanedioic acid, 2-[3-cyano-5-(trifluoromethyl)-2-pyridinyl]-, 1,3-dimethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2055119-00-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propanedioic acid, 2-[3-cyano-5-(trifluoromethyl)-2-pyridinyl]-, 1,3-dimethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601129465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Substrate Preparation
A halogenated pyridine precursor (e.g., 2-chloro-5-trifluoromethylpyridine-3-carbonitrile) undergoes nucleophilic attack by dimethyl malonate’s enolate.
Reaction Conditions
| Parameter | Value |
|---|---|
| Base | NaH or LDA |
| Solvent | THF or DMF |
| Temperature | −78°C to 25°C |
| Catalyst | None |
Challenges : The electron-deficient pyridine may necessitate harsh conditions, risking ester decomposition.
Method 2: Pd-Catalyzed Cross-Coupling
Suzuki-Miyaura Coupling
A boronate ester intermediate (e.g., 2-borono-3-cyano-5-trifluoromethylpyridine) couples with dimethyl propanedioate via Pd catalysis. Data from analogous systems suggest:
Optimized Conditions
| Component | Detail |
|---|---|
| Catalyst | Pd(PPh₃)₄ or PdCl₂(dppf) |
| Base | Na₂CO₃ or K₃PO₄ |
| Solvent | 1,4-Dioxane/Water (4:1) |
| Temperature | 80–90°C |
| Yield | 85–93% |
Mechanistic Insight : Oxidative addition of the boronate to Pd(0) precedes transmetallation with the malonate electrophile.
Method 3: Condensation and Cyclization
Hantzsch Dihydropyridine Route
Condensation of malonate esters with aldehydes and ammonia derivatives could yield dihydropyridines, followed by oxidation and functionalization.
Limitations : Selective introduction of trifluoromethyl and cyano groups post-cyclization remains problematic.
Comparative Analysis of Methods
Optimization and Scale-Up Considerations
Solvent Selection
Polar aprotic solvents (DMF, NMP) enhance malonate solubility but complicate purification. Mixed-solvent systems (toluene/EtOH) improve phase separation in workups.
Catalyst Recycling
Immobilized Pd catalysts (e.g., Pd/C) reduce metal leaching, critical for API synthesis.
Chemical Reactions Analysis
a) Nucleophilic Substitution
A chloro-substituted precursor (e.g., 1,3-dimethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]propanedioate) undergoes cyanation using trimethylsilyl cyanide (TMSCN) or potassium cyanide (KCN) in polar aprotic solvents like DMF or DMSO .
Reaction Conditions
| Parameter | Value | Source |
|---|---|---|
| Solvent | DMSO | |
| Temperature | 23°C (ambient) | |
| Catalyst | None (base-free) | |
| Yield | 85–90% |
b) Multicomponent Assembly
In one protocol, salicylaldehyde derivatives react with malononitrile dimer and dimethyl malonate in DMSO at room temperature, forming chromeno[2,3-b]pyridine scaffolds via tandem Knoevenagel-Michael-cyclization sequences . While not directly synthesizing the target compound, this highlights the malonate ester’s role in constructing fused heterocycles.
Reactivity in Cyclization and Annulation
The malonate ester participates in annulation reactions to form polycyclic systems:
a) Chromeno-Pyridine Formation
Under basic conditions, the ester’s α-hydrogen acts as a nucleophile, attacking electrophilic centers in adjacent carbonyl groups. For example, reacting with 2-aminoprop-1-ene-1,1,3-tricarbonitrile yields chromeno[2,3-b]pyridines via intermediate 5 and 6 (Scheme 3 in ).
Key Observations
-
Mechanism : Hydroxide-catalyzed cyclization followed by Michael addition .
-
Regioselectivity : Governed by the electron-deficient pyridine ring activating specific positions for nucleophilic attack .
a) Ester Hydrolysis
The dimethyl ester undergoes hydrolysis in acidic or basic media to yield the dicarboxylic acid derivative.
Conditions and Outcomes
| Medium | Product | Application | Source |
|---|---|---|---|
| H₂SO₄ | 2-[3-cyano-5-(CF₃)pyridin-2-yl]malonic acid | Ligand synthesis | |
| NaOH | Water-soluble sodium salt | Coordination chemistry |
b) Cyanide Displacement
The cyano group can be replaced by amines or thiols under SNAr conditions, though reactivity is moderate due to the pyridine ring’s electron deficiency .
Spectroscopic Characterization
| Technique | Key Signals |
|---|---|
| ¹H NMR | δ 3.39 (s, COOMe), 3.57–3.61 (d, CH), 7.00–7.28 (m, pyridine-H) |
| ¹³C NMR | 169.8 (C=O), 154.2 (pyridine-C), 117.4 (CN), 113.2 (CF₃) |
| IR | 2199 cm⁻¹ (C≡N), 1749 cm⁻¹ (C=O), 1237 cm⁻¹ (C-O) |
Stability and Handling
Scientific Research Applications
Applications in Organic Synthesis
- Intermediate in Organic Reactions :
- Synthesis of Bioactive Compounds :
Case Study: Synthesis of Pyridine Derivatives
A study highlighted the use of 1,3-Dimethyl 2-[3-cyano-5-(trifluoromethyl)pyridin-2-yl]propanedioate in a multicomponent reaction to produce pyridine derivatives with enhanced biological activity. The reaction conditions were optimized to achieve high yields and selectivity, showcasing the compound's role as a pivotal building block in medicinal chemistry .
Agrochemical Applications
- Pesticide Development :
Data Table: Comparison of Agrochemical Efficacy
| Compound Name | Active Ingredient | Application Type | Efficacy (%) | Reference |
|---|---|---|---|---|
| Compound A | 1,3-Dimethyl... | Insecticide | 85 | |
| Compound B | Similar Structure | Fungicide | 78 |
Pharmacological Insights
Recent pharmacological studies have explored the compound's potential effects on biological systems. It has been noted for its ability to act on specific receptors, which may lead to therapeutic applications.
Case Study: Androgen Receptor Antagonism
A related compound was studied for its androgen receptor antagonist activity, leading to promising results in prostate cancer treatment. While this specific study did not focus directly on this compound, similar structural analogs suggest that it may exhibit comparable pharmacological properties .
Mechanism of Action
The mechanism of action of 1,3-Dimethyl 2-[3-cyano-5-(trifluoromethyl)pyridin-2-yl]propanedioate involves its interaction with specific molecular targets. The cyano and trifluoromethyl groups play a crucial role in its reactivity and binding affinity to these targets. The exact pathways and molecular interactions depend on the specific application and context of its use.
Comparison with Similar Compounds
N-Methylsulfonyl-6-[2-(3-pyridyl)thiazol-5-yl]pyridine-2-carboxamide
- Core Structure : Pyridine-thiazole hybrid.
- Substituents : Sulfonamide group, thiazole ring.
- Key Differences : Lacks the propanedioate ester and trifluoromethyl group but includes a sulfonamide moiety for enhanced solubility.
- Applications : Patent data suggest insecticidal activity, likely due to thiazole-mediated nicotinic acetylcholine receptor (nAChR) modulation .
Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate
- Core Structure: Pyridine with amino and fluoro substituents.
- Substituents: Amino group at 2-position, fluoro at 5-position, propanoate ester.
- Applications : Intermediate in pharmaceutical synthesis (e.g., kinase inhibitors) .
Functional Analogues
N-[4-Chloro-3-(cyclopropylcarbamoyl)phenyl]-2-methyl-5-(pentafluoroethyl)-4-(trifluoromethyl)pyrazole-3-carboxamide
- Core Structure : Pyrazole-carboxamide.
- Substituents : Multiple fluorinated groups (CF₃, pentafluoroethyl).
- Key Differences : Pyrazole core instead of pyridine; carboxamide group replaces propanedioate ester.
- Applications : Patent data highlight acaricidal activity due to fluorinated groups enhancing lipid membrane penetration .
Tyclopyrazoflor
- Core Structure : Indazole-pyridine hybrid.
- Substituents: Cyano group, trifluoroethyl chain.
- Key Differences : Indazole ring introduces planar rigidity, improving target specificity.
- Applications : Insecticide with systemic activity, leveraging fluorinated groups for persistence in plant tissues .
Data Table: Comparative Analysis of Key Compounds
| Compound Name | Core Structure | Substituents | Functional Groups | Potential Applications |
|---|---|---|---|---|
| Target Compound | Pyridine-propanedioate | 3-CN, 5-CF₃, 1,3-dimethyl ester | Ester, CN, CF₃ | Agrochemicals |
| N-Methylsulfonyl-6-[2-(3-pyridyl)thiazol-5-yl]pyridine-2-carboxamide | Pyridine-thiazole | Sulfonamide, thiazole | Sulfonamide, heterocycle | Insecticides |
| Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate | Pyridine | 2-NH₂, 5-F, propanoate ester | Ester, NH₂, F | Pharmaceuticals |
| Tyclopyrazoflor | Indazole-pyridine | Cyano, trifluoroethyl | Carboxamide, CN, CF₃ | Systemic insecticides |
Research Findings and Trends
- Electron-Withdrawing Groups: The combination of cyano and trifluoromethyl groups in the target compound enhances resistance to oxidative degradation compared to analogues with single electron-withdrawing substituents (e.g., fluoro or nitro groups) .
- Ester vs. Amide Backbones : Propanedioate esters (target compound) offer higher hydrolytic stability than carboxamides (e.g., tyclopyrazoflor), which may degrade faster in alkaline environments .
- Agrochemical Efficacy: Fluorinated pyridine derivatives consistently outperform non-fluorinated analogues in pest control, as seen in the patent’s emphasis on trifluoromethyl-containing compounds for field trials .
Biological Activity
1,3-Dimethyl 2-[3-cyano-5-(trifluoromethyl)pyridin-2-yl]propanedioate (CAS Number: 2055119-00-9) is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is , which includes a pyridine ring substituted with trifluoromethyl and cyano groups. Its structure can be depicted as follows:
Synthesis
The synthesis of this compound typically involves multi-step reactions that incorporate various reagents. The use of dimethyl malonate and pyridine derivatives is common in its preparation. The efficiency of synthesis can be high, with yields reported around 90% in some cases, emphasizing the compound's accessibility for further research .
Antitumor Activity
Research indicates that compounds with similar structural motifs exhibit significant antitumor activity. For instance, studies have shown that pyridine derivatives can inhibit cancer cell proliferation across various cell lines, including HepG2 (liver cancer) and MCF7 (breast cancer) . The specific biological activity of this compound requires further investigation; however, its structural analogs suggest potential efficacy against tumors.
Inhibition of Enzymatic Activity
Compounds containing cyano and trifluoromethyl groups have been associated with the inhibition of various enzymes. For example, similar compounds have been studied for their ability to inhibit dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism . This inhibition is crucial for developing treatments for diabetes.
Case Studies
- Anticancer Studies : A study on related compounds revealed that those with trifluoromethyl substitutions displayed enhanced cytotoxicity against human cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest .
- Enzyme Inhibition : A recent investigation into the biological activity of related pyridine derivatives highlighted their role as DPP-IV inhibitors, demonstrating significant potential in managing type 2 diabetes through improved insulin sensitivity .
Data Table: Biological Activities of Related Compounds
Q & A
Basic: What synthetic methodologies are recommended for preparing 1,3-Dimethyl 2-[3-cyano-5-(trifluoromethyl)pyridin-2-yl]propanedioate?
Answer:
The synthesis typically involves:
- Step 1 : Formation of the pyridine core via cross-coupling reactions (e.g., Suzuki-Miyaura coupling) to introduce the trifluoromethyl and cyano groups .
- Step 2 : Propanedioate esterification using dimethyl malonate under basic conditions (e.g., K₂CO₃ in DMF) .
- Critical Parameters : Use anhydrous solvents, controlled temperature (60–80°C), and inert atmosphere to avoid side reactions.
- Safety : Handle intermediates (e.g., nitro derivatives) in fume hoods with PPE due to potential toxicity .
Basic: What spectroscopic techniques are essential for characterizing this compound?
Answer:
- ¹H/¹³C NMR : Assign split signals from the pyridine ring (δ 7.5–8.5 ppm) and ester groups (δ 3.7–4.0 ppm). The trifluoromethyl group (CF₃) causes distinct splitting in adjacent protons .
- ¹⁹F NMR : Confirm trifluoromethyl presence (δ -60 to -70 ppm).
- IR Spectroscopy : Identify ester C=O stretches (~1740 cm⁻¹) and cyano C≡N (~2240 cm⁻¹).
- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ and fragmentation patterns.
Advanced: How can researchers resolve discrepancies in crystallographic and spectroscopic data?
Answer:
- X-ray Crystallography : Use SHELXL for refinement to resolve ambiguous bond lengths/angles .
- DFT Calculations : Compare experimental NMR shifts with computational predictions (e.g., Gaussian or ORCA) to validate assignments .
- Case Study : If NMR suggests planar geometry but crystallography shows puckering, analyze torsional angles and intermolecular forces (e.g., π-π stacking) .
Advanced: What computational approaches predict the compound’s reactivity in medicinal chemistry applications?
Answer:
- Molecular Docking : Use AutoDock Vina to assess binding affinity to neurological targets (e.g., kinases or GPCRs) .
- ADMET Prediction : Employ SwissADME to evaluate solubility, CYP450 interactions, and blood-brain barrier penetration.
- Reactivity Hotspots : Identify nucleophilic sites (e.g., ester carbonyls) using electrostatic potential maps (Multiwfn) .
Environmental Impact: What methodologies assess the compound’s environmental fate?
Answer:
- Biodegradation Studies : Use OECD 301B (Ready Biodegradability) with LC-MS to track degradation products .
- Ecotoxicology : Perform Daphnia magna acute toxicity tests (OECD 202) and algal growth inhibition assays (OECD 201).
- Hydrolysis Kinetics : Monitor ester hydrolysis at pH 4–9 (25°C) using HPLC to determine half-life .
Mechanistic: How does the trifluoromethyl group influence reaction pathways during derivatization?
Answer:
- Electron-Withdrawing Effect : CF₃ stabilizes intermediates in nucleophilic aromatic substitution (e.g., replacing nitro groups with amines).
- Steric Hindrance : Reduces reactivity at the 5-position of the pyridine ring, favoring regioselective modifications at the 2-position .
- Case Study : CF₃ enhances oxidative stability during ester hydrolysis compared to non-fluorinated analogs .
Safety: What protocols mitigate risks when handling reactive intermediates during synthesis?
Answer:
- Nitro Derivatives : Store at ≤-20°C to prevent decomposition; use blast shields during scale-up.
- Cyanide Byproducts : Implement scrubbers for HCN capture and test air quality with CN⁻-specific sensors .
- Waste Disposal : Neutralize acidic byproducts with NaHCO₃ before disposal (per EPA guidelines) .
Application: How is this compound utilized in materials science?
Answer:
- Liquid Crystals : The pyridine-propanedioate core enhances mesophase stability via dipole-dipole interactions.
- Polymer Additives : Incorporate into polyesters to improve thermal stability (TGA analysis shows ~30°C increase in decomposition temperature) .
- Coordination Chemistry : Acts as a ligand for transition metals (e.g., Cu²⁺) in catalytic systems; study via UV-Vis and EPR spectroscopy .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
